Setd2-IN-1 tfa

描述

准备方法

EZM0414 (三氟乙酸盐) 的制备涉及一系列合成路线和反应条件。 该化合物通过构象设计驱动的途径合成,优化化学系列,以获得适合临床评估的强效和选择性抑制剂 . 体内配方制备方法包括将化合物溶解在二甲基亚砜 (DMSO) 中,然后与聚乙二醇 300 (PEG300)、吐温 80 和去离子水混合 . 工业生产方法侧重于确保化合物的稳定性和生物利用度,并规定了储存条件以防止产品因反复冻融循环而失活 .

化学反应分析

EZM0414 (三氟乙酸盐) 经历了各种化学反应,主要集中在它与组蛋白甲基转移酶 SETD2 的相互作用。 该化合物旨在抑制 SETD2 的酶活性,阻止组蛋白 H3 上赖氨酸 36 的三甲基化 (H3K36me3) . 这些反应中常用的试剂和条件包括使用细胞系衍生的异种移植临床前模型来评估肿瘤生长抑制,以及蛋白质印迹分析以确定 H3K36me3 水平 . 这些反应形成的主要产物是抑制 H3K36 三甲基化,导致多发性骨髓瘤和弥漫性大 B 细胞淋巴瘤中的抗肿瘤作用 .

科学研究应用

Anticancer Effects

Setd2-IN-1 TFA has demonstrated significant anticancer properties in various preclinical models. The compound has been shown to exert antiproliferative effects against leukemia cells and other malignancies characterized by dysregulated H3K36 methylation. For instance, studies have indicated that inhibition of SETD2 can impair tumor growth in multiple myeloma and diffuse large B-cell lymphoma (DLBCL), particularly in cases associated with the t(4;14) chromosomal translocation .

In Vivo Studies

In vivo efficacy studies using mouse xenograft models have revealed that this compound effectively reduces tumor growth by modulating H3K36me3 levels. The compound's pharmacokinetic properties indicate good bioavailability, supporting its potential for oral administration in clinical settings .

Case Studies

- Multiple Myeloma : In a study focusing on multiple myeloma with t(4;14) translocations, treatment with this compound led to significant reductions in tumor size and improved survival rates in treated mice compared to controls. The mechanism was linked to decreased H3K36me3 levels, which are critical for tumor cell proliferation .

- Diffuse Large B-cell Lymphoma : Research has shown that heterozygous SETD2 mutations are common in DLBCL. The application of this compound in models of DLBCL resulted in enhanced apoptosis and reduced proliferation of cancer cells, indicating its potential as a therapeutic agent against this aggressive lymphoma subtype .

Summary of Research Findings

作用机制

相似化合物的比较

生物活性

Setd2-IN-1 trifluoroacetate (Setd2-IN-1 TFA) is a small molecule inhibitor specifically targeting the histone methyltransferase Setd2. This compound is crucial in regulating histone methylation, particularly the trimethylation of histone H3 at lysine 36 (H3K36me3), which plays a vital role in transcriptional regulation, DNA damage response, and splicing. Inhibition of Setd2 by this compound significantly impacts cellular functions, making it a valuable tool in cancer research and epigenetic studies.

This compound operates through reversible inhibition of the Setd2 enzyme. It binds to the enzyme's active site, preventing the methylation of histone substrates by competing with S-adenosylmethionine (SAM), the natural substrate. This interaction alters the normal enzymatic activity of Setd2, leading to decreased levels of H3K36me3 in treated cells. The compound exhibits both uncompetitive and noncompetitive inhibition depending on the substrate context, highlighting its versatile binding properties.

Binding Dynamics

The binding dynamics of this compound with Setd2 have been characterized using surface plasmon resonance assays, which demonstrated effective binding to the enzyme. Structural analysis through X-ray crystallography revealed how this compound occupies critical regions within the active site of Setd2, inhibiting its function.

Cellular Models

The biological activity of this compound has been extensively studied in various cellular models. For example, in MOLM13 cells (a model for acute myeloid leukemia), treatment with this compound resulted in:

- Reduced cell viability

- Enhanced apoptotic markers

These findings suggest that inhibition of Setd2 leads to significant reductions in H3K36me3 levels, which are associated with impaired transcriptional regulation and increased apoptosis in cancer cells.

Case Study 1: Acute Myeloid Leukemia

In a study involving MOLM13 cells treated with this compound, researchers observed a marked decrease in cell viability and an increase in apoptosis markers. This indicates that targeting Setd2 can effectively reduce cancer cell survival and promote programmed cell death.

Case Study 2: Prostate Cancer Metastasis

SETD2 has also been implicated in regulating metastasis in prostate cancer. Methylation by SETD2 on lysine 735 of enhancer of zeste homolog 2 (EZH2) suppresses prostate cancer metastasis. Inhibition of SETD2 using compounds like this compound could potentially reverse this suppression, leading to enhanced metastatic traits .

Comparative Analysis with Other Compounds

This compound belongs to a class of compounds that inhibit histone methyltransferases. Below is a comparison table highlighting key characteristics of similar compounds:

| Compound Name | Target Enzyme | Mechanism of Action | Selectivity |

|---|---|---|---|

| This compound | SETD2 | Reversible inhibition | High |

| Compound A | EZH2 | Competitive inhibition | Moderate |

| Compound B | DOT1L | Uncompetitive inhibition | Low |

Implications for Cancer Therapy

The selective cytotoxic effects of this compound against certain cancer types suggest its potential as a therapeutic agent. Research indicates that cancers with SETD2 mutations may respond favorably to immune checkpoint inhibitors due to altered tumor microenvironments and enhanced neoantigen presentation . Furthermore, ongoing studies are exploring the implications of SETD2 deficiency on tumor progression and treatment responses.

属性

IUPAC Name |

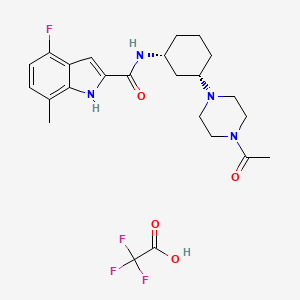

N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN4O2.C2HF3O2/c1-14-6-7-19(23)18-13-20(25-21(14)18)22(29)24-16-4-3-5-17(12-16)27-10-8-26(9-11-27)15(2)28;3-2(4,5)1(6)7/h6-7,13,16-17,25H,3-5,8-12H2,1-2H3,(H,24,29);(H,6,7)/t16-,17+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASNOYOGMISGTP-PPPUBMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)NC3CCCC(C3)N4CCN(CC4)C(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)N[C@@H]3CCC[C@@H](C3)N4CCN(CC4)C(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F4N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。